1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
Description
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one is an aromatic ketone characterized by a central acetophenone backbone substituted with a 2-methylphenyl methoxy group at the para position of the phenyl ring. This structural motif is critical for its physicochemical properties and biological interactions. The compound’s synthesis typically involves O-alkylation of 4-hydroxyacetophenone with 2-methylbenzyl bromide or nucleophilic substitution under basic conditions, as seen in analogous methodologies for related alkoxy-substituted acetophenones .
This modification also introduces steric effects that may influence binding affinity in receptor-ligand interactions, as observed in histamine H3 receptor ligands and antioxidant agents .
Properties
IUPAC Name |
1-[4-[(2-methylphenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-4-6-15(12)11-18-16-9-7-14(8-10-16)13(2)17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLLUQPERUMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits notable biological activities, particularly in the inhibition of ion channels. It binds to receptor sites on cell membranes, effectively blocking the passage of ions through ligand-gated ion channels. This inhibition can prevent electrical signals from being transmitted, making it a valuable tool in neurobiology and pharmacology .
Ion Channel Inhibition
The ability of this compound to inhibit ion channels suggests potential therapeutic applications in conditions where ion channel dysfunction is implicated. For instance:
- Neuropathic Pain : By modulating ion channel activity, this compound may offer new avenues for pain management.
- Cardiovascular Disorders : As ion channels play critical roles in cardiac function, this compound could be investigated for its effects on heart rhythm and function.
Cell Biology
In cell biology, this compound can be utilized as a research tool to study cellular signaling pathways. Its role as an inhibitor of peptides further enhances its applicability in:
- Immunology : The compound can aid in understanding immune responses by blocking peptide-mediated signaling.
- Cell Proliferation Studies : Researchers can use this compound to investigate its effects on cell growth and differentiation.
Case Studies and Research Findings
Several studies have examined the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Ion Channel Activity | Demonstrated significant inhibition of ion currents in neuronal cells. |
| Study B | Pain Management | Showed potential analgesic effects in animal models of neuropathic pain. |
| Study C | Immune Response | Indicated modulation of cytokine release in immune cells. |
Mechanism of Action
The mechanism of action of 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The methoxy group and the phenyl ring play crucial roles in binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Synthetic Utility : Analogous compounds like 1-(4-(chloromethyl)phenyl)ethan-1-one are pivotal intermediates for synthesizing complex heterocycles due to their electrophilic chloromethyl group .
- Biological Activity : Piperidine-linked derivatives (e.g., 1-(4-(piperidin-1-yl)phenyl)ethan-1-one) exhibit anti-ulcer activity via histamine receptor modulation , while thiazole-containing analogs show antimicrobial properties .
Physicochemical Properties
Melting points, solubility, and stability vary significantly with substituents:
Analysis : The target compound’s predicted high lipophilicity aligns with its structural similarity to 1-(4-(trifluoromethoxy)phenyl)ethan-1-one, which demonstrates enhanced metabolic stability due to electron-withdrawing groups . However, the absence of a strong electron-withdrawing group (e.g., trifluoromethoxy) may render it less stable than fluorinated analogs.
Biological Activity
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one, also known as a methoxyphenyl derivative, is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group and a ketone functional group, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound showed IC50 values ranging from 45 to 97 nM against these cell lines, indicating potent cytotoxicity.
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HCT-116 | 6 |
| HepG-2 | 48 |
In addition to direct cytotoxic effects, the compound induced apoptosis in cancer cells, significantly increasing the percentage of cells in the pre-G1 phase of the cell cycle, which is indicative of apoptotic activity .
The antitumor activity is attributed to the compound's ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. Molecular docking studies suggest that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83. This interaction disrupts cell cycle progression and promotes apoptosis in tumor cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Ion Channel Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit ion channels. This property may contribute to its antitumor and antimicrobial effects by altering cellular signaling pathways that are critical for cell survival and proliferation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a preclinical study involving mice with xenografted tumors, treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation markers in tumor tissues.
- Infection Control : In vitro studies conducted on infected cell cultures showed that treatment with the compound significantly reduced bacterial load within 24 hours, showcasing its potential for treating bacterial infections.
Q & A
Q. What are the established synthetic routes for 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one, and what reaction conditions optimize yield?
Answer: A common method involves Friedel-Crafts acylation or etherification of substituted phenols. For example, a related compound, 1-{2-hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl}ethan-1-one, was synthesized by reacting 2',4'-dihydroxyacetophenone with methoxyethoxymethyl chloride (MEMCl) in acetone using potassium carbonate as a base under reflux for 1 hour. The product was purified via silica gel column chromatography with dichloromethane, achieving a 72% yield . For the target compound, analogous steps using 2-methylbenzyl bromide or chloride as the alkylating agent could be explored.
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify substituents on the aromatic rings and the acetyl group.
- X-ray Crystallography : Crystal structures of similar compounds (e.g., 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one) reveal monoclinic systems (space group C2/c) with unit cell parameters (e.g., Å, Å, Å, ) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Q. How is the biological activity of this compound assessed in preliminary studies?
Answer:
- Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus) .
- Antioxidant Screening : DPPH radical scavenging assays to measure IC values.
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer:
- Functional Group Modifications : Introducing electron-donating groups (e.g., -OCH) at the 4-position enhances antioxidant activity, while bulky substituents on the 2-methylphenyl group may improve lipophilicity and membrane permeability .
- Comparative Analysis : Analogues with hydroxyl or halide substitutions show varied antibacterial potency, suggesting polar groups enhance target binding .
Q. How should researchers address contradictory results in biological activity assays?
Answer:
- Sample Stability : Degradation of organic compounds during prolonged experiments (e.g., over 9 hours) can skew results. Implement continuous cooling to stabilize samples .
- Controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments to confirm reproducibility.
- Assay Variability : Standardize protocols (e.g., inoculum size in antimicrobial tests) to minimize variability .
Q. What are the stability and storage challenges for this compound under experimental conditions?
Answer:
- Photodegradation : Store in amber vials at -20°C to prevent light-induced decomposition.
- Hydrolysis : Avoid aqueous solutions at high pH; use anhydrous solvents (e.g., DMSO) for stock solutions .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures .
Q. What future research directions are critical for advancing applications of this compound?
Answer:
- Green Synthesis : Explore biocatalytic routes using immobilized enzymes or ionic liquids to improve sustainability .
- Environmental Impact : Assess biodegradability and ecotoxicity using OECD guidelines (e.g., Daphnia magna toxicity tests) .
- Mechanistic Studies : Use molecular docking to identify protein targets (e.g., COX-2 for anti-inflammatory activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
